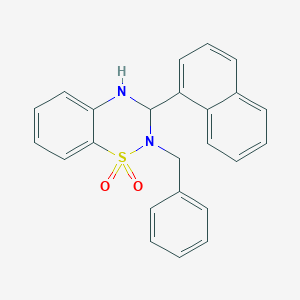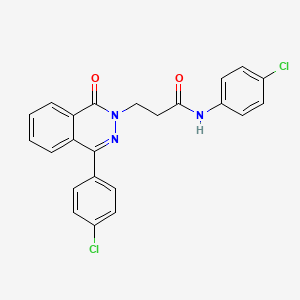![molecular formula C17H15NO4 B11594628 (2E)-2-[4-(dimethylamino)benzylidene]-6,7-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B11594628.png)
(2E)-2-[4-(dimethylamino)benzylidene]-6,7-dihydroxy-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6,7-DIHYDROXY-2,3-DIHYDRO-1-BENZOFURAN-3-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is known for its biological activity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6,7-DIHYDROXY-2,3-DIHYDRO-1-BENZOFURAN-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with a suitable precursor to form the benzofuran core. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6,7-DIHYDROXY-2,3-DIHYDRO-1-BENZOFURAN-3-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6,7-DIHYDROXY-2,3-DIHYDRO-1-BENZOFURAN-3-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and therapeutic properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6,7-DIHYDROXY-2,3-DIHYDRO-1-BENZOFURAN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- **(2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6,7-DIHYDROXY-2,3-DIHYDRO-1-BENZOFURAN-3-ONE shares structural similarities with other benzofuran derivatives, such as 6,7-dihydroxy-2,3-dihydro-1-benzofuran-3-one and 4-(dimethylamino)benzaldehyde derivatives.
Uniqueness
The unique combination of functional groups in (2E)-2-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-6,7-DIHYDROXY-2,3-DIHYDRO-1-BENZOFURAN-3-ONE imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H15NO4 |
|---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-6,7-dihydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C17H15NO4/c1-18(2)11-5-3-10(4-6-11)9-14-15(20)12-7-8-13(19)16(21)17(12)22-14/h3-9,19,21H,1-2H3/b14-9+ |
InChI Key |
SRLRCHHHTVDWFX-NTEUORMPSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)C3=C(O2)C(=C(C=C3)O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-cyclohexyl-5-[4-(morpholin-4-yl)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11594549.png)
![5-[(4-Fluorobenzyl)amino]-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11594555.png)
![(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11594562.png)
![N-(4-phenoxyphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B11594566.png)
![4-(hexyloxy)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B11594578.png)
![2-[(5Z)-5-(naphthalen-1-ylmethylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11594585.png)

![(2Z)-6-methyl-2-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11594595.png)

![(2E)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11594618.png)
methylidene]propanamide](/img/structure/B11594620.png)
![11-[2-(benzyloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11594635.png)
![(5Z)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594642.png)
![3-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B11594644.png)
